1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine
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Overview
Description
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of a piperidine ring substituted with a furylmethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine typically involves the reaction of 2-furylmethylamine with 3-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl ketones, while reduction can produce furylmethyl alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects .
Comparison with Similar Compounds
1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine can be compared with other similar compounds, such as:
1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group.
1-(2-Furanylmethyl)-1H-pyrrole: Contains a pyrrole ring instead of a piperidine ring.
1-[1’-(3-phenylacryloyl)spiro[1-benzofuran-3,4’-piperidin]-5-yl]methanamine: Contains a spiro structure with a benzofuran ring .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both furylmethyl and methanamine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNLTSHXEJITJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462967 |
Source
|
Record name | 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725212-65-7 |
Source
|
Record name | 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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